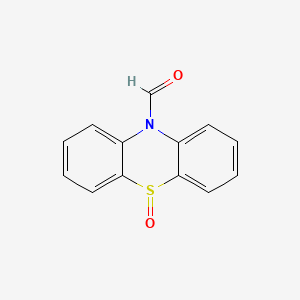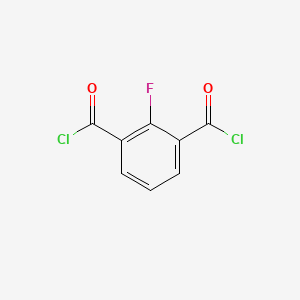![molecular formula C34H28O6S2Sn B14351071 Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane CAS No. 92538-97-1](/img/structure/B14351071.png)
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is an organotin compound characterized by the presence of two 2-methylphenyl groups and two naphthalene-1-sulfonyl groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane typically involves the reaction of 2-methylphenylstannane with naphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The naphthalene-1-sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methylphenyl)stannane: Lacks the naphthalene-1-sulfonyl groups, leading to different reactivity and applications.
Bis[(naphthalene-1-sulfonyl)oxy]stannane: Lacks the 2-methylphenyl groups, resulting in different chemical properties.
Uniqueness
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is unique due to the combination of 2-methylphenyl and naphthalene-1-sulfonyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
92538-97-1 |
|---|---|
Molekularformel |
C34H28O6S2Sn |
Molekulargewicht |
715.4 g/mol |
IUPAC-Name |
[bis(2-methylphenyl)-naphthalen-1-ylsulfonyloxystannyl] naphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O3S.2C7H7.Sn/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;2*1-7-5-3-2-4-6-7;/h2*1-7H,(H,11,12,13);2*2-5H,1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
HQCNWLNIQGMXKZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(OS(=O)(=O)C3=CC=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


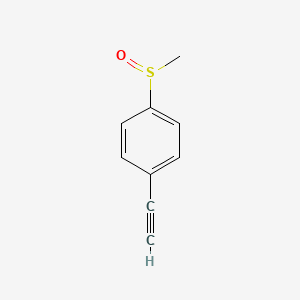


![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)

![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
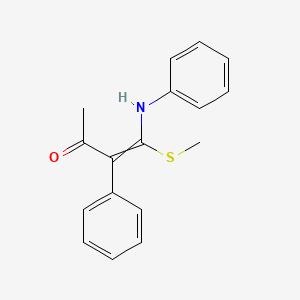
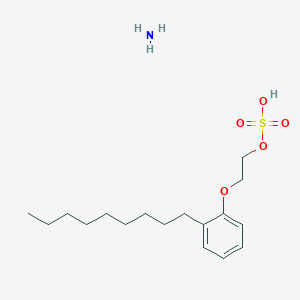


![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
